molecular formula C17H18N2O B14185827 N-{[6-(3-Methylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide CAS No. 833456-10-3

N-{[6-(3-Methylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide

Cat. No.: B14185827
CAS No.: 833456-10-3
M. Wt: 266.34 g/mol
InChI Key: UYSFKRHAOJVFEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[6-(3-Methylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide is a compound that belongs to the class of amides It features a cyclopropane carboxamide group attached to a pyridine ring, which is further substituted with a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(3-Methylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with an appropriate bromoketone under mild and metal-free conditions. The reaction is typically carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . Another method involves the oxidative amidation of methylarenes using TBHP in decane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[6-(3-Methylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as TBHP.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: TBHP in decane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the pyridine ring.

Scientific Research Applications

N-{[6-(3-Methylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[6-(3-Methylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-{[6-(3-Methylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropane carboxamide group, which may confer distinct chemical and biological properties.

Properties

CAS No.

833456-10-3

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

N-[[6-(3-methylphenyl)pyridin-2-yl]methyl]cyclopropanecarboxamide

InChI

InChI=1S/C17H18N2O/c1-12-4-2-5-14(10-12)16-7-3-6-15(19-16)11-18-17(20)13-8-9-13/h2-7,10,13H,8-9,11H2,1H3,(H,18,20)

InChI Key

UYSFKRHAOJVFEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC(=N2)CNC(=O)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.